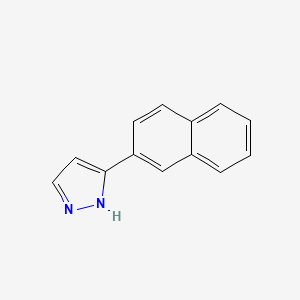

3-(naphthalen-2-yl)-1H-pyrazole

Beschreibung

BenchChem offers high-quality 3-(naphthalen-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(naphthalen-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-naphthalen-2-yl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-7-8-14-15-13/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBVYNAEDCHKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371790 |

Source

|

| Record name | 3-(2-naphthyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150433-20-8 |

Source

|

| Record name | 3-(2-naphthyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 3-(naphthalen-2-yl)-1H-pyrazole

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(naphthalen-2-yl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Naphthalene-Pyrazole Scaffold

The fusion of naphthalene and pyrazole rings into a single molecular entity creates a scaffold with considerable potential in drug discovery and materials science. The pyrazole core is a well-established pharmacophore, present in a variety of clinically approved drugs exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The naphthalene moiety, a lipophilic bicyclic aromatic system, can enhance binding affinity to biological targets and modulate the pharmacokinetic properties of a molecule.[2][3] The combination of these two privileged structures in 3-(naphthalen-2-yl)-1H-pyrazole presents a compelling synthetic target for the exploration of new therapeutic agents and functional materials.

Retrosynthetic Analysis and Synthetic Strategy

A robust and efficient synthesis of 3-(naphthalen-2-yl)-1H-pyrazole can be achieved through a two-step sequence commencing with the readily available starting material, 2-acetylnaphthalene. The core of this strategy lies in the formation of a 1,3-dicarbonyl equivalent, which can then undergo cyclization with hydrazine to furnish the desired pyrazole ring.

Our chosen synthetic route involves the initial reaction of 2-acetylnaphthalene with dimethylformamide dimethyl acetal (DMFDMA). This versatile reagent serves as a one-carbon synthon, converting the methyl ketone into a β-enaminoketone, specifically 3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one.[4] This intermediate is an excellent electrophile and a masked β-aldehyde, primed for reaction with a dinucleophile like hydrazine. The subsequent reaction with hydrazine hydrate proceeds via a condensation-cyclization cascade to afford the target pyrazole, 3-(naphthalen-2-yl)-1H-pyrazole. This method is favored for its operational simplicity, high yields, and the mild reaction conditions typically required.

Caption: Retrosynthetic analysis of 3-(naphthalen-2-yl)-1H-pyrazole.

Experimental Protocols

The following protocols are provided as a detailed, step-by-step guide for the synthesis of 3-(naphthalen-2-yl)-1H-pyrazole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Part 1: Synthesis of 3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

This procedure details the formation of the key enaminoketone intermediate.

Materials:

-

2-Acetylnaphthalene (1.0 eq)

-

Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq)

-

Toluene (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a solution of 2-acetylnaphthalene in anhydrous toluene, add dimethylformamide dimethyl acetal (DMFDMA).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure enaminoketone as a solid.

Part 2: Synthesis of 3-(naphthalen-2-yl)-1H-pyrazole

This section describes the cyclization of the enaminoketone intermediate to form the final pyrazole product.

Materials:

-

3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Dissolve the 3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one in ethanol in a round-bottom flask.

-

To this solution, add hydrazine hydrate dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 3-(naphthalen-2-yl)-1H-pyrazole.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 3-(naphthalen-2-yl)-1H-pyrazole

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Expected Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectral data are anticipated for 3-(naphthalen-2-yl)-1H-pyrazole.

| Technique | Expected Observations |

| ¹H NMR | A broad singlet in the region of 12-14 ppm corresponding to the N-H proton of the pyrazole ring. A characteristic doublet for the C4-H of the pyrazole around 6.5-7.0 ppm. A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the protons of the naphthalene ring and the C5-H of the pyrazole. |

| ¹³C NMR | Signals for the pyrazole ring carbons are expected around 100-150 ppm. The aromatic carbons of the naphthalene ring will appear in the typical downfield region of 120-135 ppm. |

| IR (KBr) | A broad absorption band in the range of 3100-3300 cm⁻¹ for the N-H stretching vibration. C=N stretching vibration around 1580-1620 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₁₀N₂. |

Conclusion and Future Outlook

This technical guide has outlined a reliable and efficient synthetic route for the preparation of 3-(naphthalen-2-yl)-1H-pyrazole. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to synthesize and verify this valuable compound. The unique combination of the pyrazole and naphthalene moieties makes this scaffold a promising candidate for further investigation in drug discovery programs and for the development of novel organic materials. Future work could involve the derivatization of the pyrazole ring to explore the structure-activity relationships of this promising class of compounds.

References

-

Jasril, J.; Frimayanti, N.; Nurulita, Y.; Zamri, A.; Ikhtiarudin, I.; Guntur, G. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2021 , 2021, M1197. [Link]

-

Bhandarkar, S.E. Synthesis and Characterization of 3-(1-hydroxy naphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Oriental Journal of Chemistry2014 , 30, 361-363. [Link]

-

El-Sayed, M. S.; El-Gaby, M. S. A.; El-Gazzar, A. B. A.; Al-Ghorbani, M.; Al-Salahi, R. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances2020 , 10, 44675-44688. [Link]

- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.

- Arora, V.; Singh, G.; Gupta, V. K. Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Der Pharmacia Lettre2012, 4, 554-557.

- Zeni, G.; Larock, R. C. Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews2006, 106, 4644-4680.

-

Fathi A. Abu-Shanab, Sayed A. S. Mousa, E. A. Eshak, Ahmed Z. Sayed, Ahmed Al-Harrasi. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry2011 , 1, 234-240. [Link]

- Stanovnik, B.; Svete, J. Synthesis of heterocycles from N,N-dimethylformamide dimethyl acetal. Chemical Reviews2004, 104, 2433-2480.

- Kamal, A.; Reddy, K. S.; Prasad, B. R.; Kumar, G. B. A mild and efficient one-pot synthesis of pyrazoles from aryl methyl ketones. Tetrahedron Letters2005, 46, 7353-7355.

- Elguero, J. Pyrazoles and their Benzo Derivatives. In Comprehensive Organic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, U.K., 1996; Vol. 4, pp 1-79.

Sources

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-(Naphthalen-2-yl)-1H-pyrazole: Elucidating Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

3-(Naphthalen-2-yl)-1H-pyrazole possesses a bicyclic naphthalene moiety attached to the 3-position of a five-membered pyrazole ring. This combination of aromatic systems imparts unique electronic and structural features that are reflected in its spectroscopic signatures. The presence of the pyrazole N-H proton and the distinct aromatic protons of the naphthalene ring system are key features in its ¹H NMR spectrum. The ¹³C NMR spectrum reveals the carbon framework of both the naphthalene and pyrazole rings. FT-IR spectroscopy provides insights into the vibrational modes of the functional groups, particularly the N-H and C=N stretching frequencies. Mass spectrometry confirms the molecular weight and provides information about the fragmentation patterns, which are characteristic of the pyrazole and naphthalene moieties.

Caption: Molecular structure of 3-(naphthalen-2-yl)-1H-pyrazole.

Synthesis and Characterization

The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole can be achieved through the cyclization of a suitable precursor, typically an α,β-unsaturated ketone derived from 2-acetylnaphthalene. A common synthetic route involves the Claisen-Schmidt condensation of 2-acetylnaphthalene with a suitable aldehyde to form a chalcone, followed by reaction with hydrazine hydrate.[1]

Caption: General synthetic workflow for 3-(naphthalen-2-yl)-1H-pyrazole.

The purification of the final product is typically achieved by recrystallization from a suitable solvent, such as ethanol. The purity can be assessed by thin-layer chromatography and melting point determination.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For 3-(naphthalen-2-yl)-1H-pyrazole, the spectrum can be divided into two main regions: the aromatic region, corresponding to the naphthalene and pyrazole protons, and a downfield region for the N-H proton of the pyrazole ring.

Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 or 500 MHz NMR spectrometer.

Data Interpretation: Based on the analysis of the closely related 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole, the following proton assignments can be predicted. The absence of the phenyl group in the target molecule will result in the disappearance of its corresponding signals and the appearance of a broad singlet for the N-H proton, typically in the range of 12-14 ppm in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole N-H | ~13.0 | br s | Broad singlet, exchangeable with D₂O. |

| Naphthalene H-1' | ~8.4 | s | Singlet, deshielded due to proximity to the pyrazole ring. |

| Naphthalene H-3' | ~7.9 | d | Doublet. |

| Naphthalene H-4', H-5', H-8' | ~7.8-8.0 | m | Multiplet. |

| Naphthalene H-6', H-7' | ~7.4-7.6 | m | Multiplet. |

| Pyrazole H-4 | ~6.8 | d | Doublet. |

| Pyrazole H-5 | ~7.7 | d | Doublet. |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The deshielding of the H-1' proton of the naphthalene ring is a key diagnostic feature, arising from its spatial proximity to the pyrazole ring. The coupling constants between the pyrazole protons (H-4 and H-5) are typically in the range of 2-3 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 3-(naphthalen-2-yl)-1H-pyrazole will show signals for the ten carbons of the naphthalene ring system and the three carbons of the pyrazole ring.

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same sample used for ¹H NMR spectroscopy, using a broadband proton-decoupled sequence.

Data Interpretation: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C-3 | ~150 | Attached to the naphthalene ring. |

| Pyrazole C-5 | ~126 | |

| Pyrazole C-4 | ~105 | |

| Naphthalene C-2' | ~133 | Point of attachment to the pyrazole ring. |

| Naphthalene C-4a', C-8a' | ~133-134 | Quaternary carbons. |

| Naphthalene C-1', C-3', C-4', C-5', C-6', C-7', C-8' | ~123-129 | Aromatic carbons. |

Note: The chemical shifts are approximate and based on data from related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The FT-IR spectrum is typically recorded using a potassium bromide (KBr) pellet or as a thin film.

Data Interpretation: The FT-IR spectrum of 3-(naphthalen-2-yl)-1H-pyrazole is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, and the C=N and C=C bonds of the pyrazole and naphthalene rings.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3100-3300 | Medium, broad |

| Aromatic C-H stretch | 3000-3100 | Medium to weak |

| C=N stretch (pyrazole) | 1590-1610 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong |

| C-H in-plane bend | 1000-1300 | Medium |

| C-H out-of-plane bend | 750-900 | Strong |

The broad N-H stretching band is a characteristic feature of pyrazoles with an unsubstituted nitrogen. The pattern of the C-H out-of-plane bending bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source.

Data Interpretation: The mass spectrum of 3-(naphthalen-2-yl)-1H-pyrazole will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (194.23 g/mol ). The fragmentation pattern will be influenced by the stability of the pyrazole and naphthalene rings.

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z = 194

-

Loss of HCN: [M - 27]⁺, m/z = 167 (a common fragmentation pathway for pyrazoles)

-

Naphthalene Cation: [C₁₀H₇]⁺, m/z = 127

-

Other fragments corresponding to the cleavage of the pyrazole ring.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-(naphthalen-2-yl)-1H-pyrazole

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, N-heterocycles like pyrazole derivatives are of significant interest due to their wide range of biological activities.[1] The compound 3-(naphthalen-2-yl)-1H-pyrazole, which conjugates a pyrazole ring with a naphthalene moiety, presents a unique spectroscopic challenge and an opportunity to apply advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguously determining the constitution and conformation of such molecules in solution.[2]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra anticipated for 3-(naphthalen-2-yl)-1H-pyrazole. As a self-validating system, this document will not only present predicted spectral data but also explain the underlying principles and experimental protocols necessary for researchers to acquire and interpret high-quality spectra. We will delve into the nuances of chemical shifts, coupling constants, and the application of two-dimensional (2D) NMR techniques to ensure confident structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for accurate spectral assignment. The structure of 3-(naphthalen-2-yl)-1H-pyrazole is shown below, following IUPAC nomenclature guidelines. This numbering will be used throughout this guide.

Caption: Structure of 3-(naphthalen-2-yl)-1H-pyrazole with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-resolution, interpretable NMR spectra is foundational to structural analysis. The following protocol outlines a robust methodology for obtaining ¹H, ¹³C, and 2D NMR data for 3-(naphthalen-2-yl)-1H-pyrazole.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical. DMSO-d₆ is often preferred for pyrazole derivatives as the N-H proton is typically observable and less prone to rapid exchange than in protic solvents like CD₃OD.[3] CDCl₃ can also be used, but the N-H signal may be broader.[1]

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region of the naphthalene moiety.[1]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

-

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: Set to cover a range of approximately -2 to 16 ppm to ensure all signals, including the potentially broad N-H proton, are captured.

-

Pulse Angle: 30-45° flip angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Spectral Width: Set to a standard range of 0-220 ppm.

-

Pulse Angle: 30° flip angle.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be needed to observe quaternary carbons, although their lower intensity is often a useful diagnostic feature.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition (for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems (e.g., adjacent protons on the aromatic rings).[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons and linking different fragments of the molecule.[2]

-

Caption: Experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis: An Expert Interpretation

The ¹H NMR spectrum of 3-(naphthalen-2-yl)-1H-pyrazole is predicted to be complex, particularly in the aromatic region. The signals can be divided into two main groups: those from the pyrazole ring and those from the naphthalene ring.

Pyrazole Ring Protons

-

N-H Proton (H1): This proton is expected to appear as a very broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.5 - 13.5 ppm , especially when DMSO-d₆ is used as the solvent.[3] Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nuclei and potential intermolecular proton exchange. In CDCl₃, this signal might be even broader or not observed at all.

-

H5 Proton: Due to the tautomeric nature of the 1H-pyrazole ring, the signals for H5 and H3 would be distinct if the nitrogen were substituted. In this case, H5 is adjacent to the unsubstituted nitrogen (N1). It is expected to appear as a doublet with a small coupling constant (J ≈ 2-3 Hz) from coupling to H4, in the range of δ 7.8 - 8.0 ppm .

-

H4 Proton: This proton is situated between two carbon atoms (C3 and C5) and will appear as a doublet (J ≈ 2-3 Hz) from coupling to H5. It is typically the most upfield of the pyrazole CH protons, expected around δ 6.8 - 7.0 ppm .[4]

Naphthalene Ring Protons

The 2-substituted naphthalene system will present a more complex pattern than unsubstituted naphthalene.[5]

-

H1' and H3' Protons: These protons are ortho to the pyrazole substituent. H1' is sterically hindered by the pyrazole ring, which may influence its chemical shift. H3' is adjacent to H4'. These are expected in the region of δ 7.9 - 8.4 ppm . H1' will likely appear as a singlet or a narrow doublet, while H3' will be a doublet.

-

H4', H5', H6', H7', H8' Protons: These protons will form a complex multiplet system in the aromatic region, generally between δ 7.4 - 7.9 ppm .[5] The exact assignment requires 2D NMR techniques, but based on typical naphthalene spectra, H5' and H8' are often further downfield due to ring current effects.[6]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 12.5 - 13.5 | br s | - |

| H1' | 8.2 - 8.4 | s or d | ~1.5 - 2.0 |

| H3' | 7.9 - 8.1 | d | ~8.5 - 9.0 |

| H5, H8' | 7.8 - 8.0 | m | - |

| H4', H6', H7' | 7.4 - 7.7 | m | - |

| H4 | 6.8 - 7.0 | d | ~2.0 - 3.0 |

¹³C NMR Spectral Analysis: An Expert Interpretation

The proton-decoupled ¹³C NMR spectrum will display 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment and the presence of directly attached protons.

Pyrazole Ring Carbons

-

C3 and C5: These carbons are adjacent to nitrogen atoms, which deshields them significantly. C3, being substituted with the bulky and electron-withdrawing naphthalene group, is expected to be the most downfield of the pyrazole carbons, likely in the range of δ 148 - 152 ppm . C5 is expected around δ 130 - 135 ppm .

-

C4: This carbon is typically the most shielded of the pyrazole ring carbons, with an expected chemical shift around δ 105 - 108 ppm .[7]

Naphthalene Ring Carbons

-

Quaternary Carbons (C2', C4a', C8a'): These carbons, which bear no protons, will typically show weaker signals. C2', the point of attachment to the pyrazole, will be downfield due to substitution, likely around δ 130 - 133 ppm . The bridgehead carbons, C4a' and C8a', are expected in a similar region, around δ 132 - 135 ppm .[3][6]

-

Protonated Carbons (CH): The seven protonated carbons of the naphthalene ring will appear in the typical aromatic region of δ 123 - 129 ppm .[6] Their specific assignments require HSQC and HMBC data. For instance, C1' and C3' (ortho to the substituent) and C8' (peri position) are often distinct from the others.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | 148 - 152 | Quaternary, attached to N and Naphthyl group |

| C5 | 130 - 135 | CH, adjacent to two N atoms |

| C4a', C8a' | 132 - 135 | Quaternary, bridgehead carbons |

| C2' | 130 - 133 | Quaternary, point of attachment |

| C1', C3', C4'-C8' | 123 - 129 | 7 distinct CH signals in the aromatic region |

| C4 | 105 - 108 | CH, most upfield of the pyrazole carbons |

Conclusion: The Power of a Multi-technique Approach

While 1D ¹H and ¹³C NMR provide a foundational fingerprint of 3-(naphthalen-2-yl)-1H-pyrazole, a definitive and unambiguous structural confirmation relies on a suite of 2D NMR experiments.[8] The combination of COSY, HSQC, and particularly HMBC, creates a self-validating network of correlations that allows researchers to piece together the molecular puzzle with the highest degree of confidence. The HMBC spectrum, for example, would show crucial correlations from the pyrazole protons (H4, H5) to the naphthalene carbons (like C2' and C3'), and vice-versa, confirming the connectivity between the two ring systems. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for the accurate characterization of novel chemical entities in a research and development setting.

References

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2827. Retrieved from [Link]

-

Bandyopadhyay, P., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(10), 983-997. Retrieved from [Link]

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

-

SADOWSKI, M., et al. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Organic & Biomolecular Chemistry, 15(44), 9447-9456. Retrieved from [Link]

-

Di Stefano, V., et al. (2004). Synthesis and pharmacological evaluation of 7-substituted 1-ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo[3,4-c][2][9] benzodiazocin-11-one. A new ring system. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Retrieved from [Link]

-

Elguero, J., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

-

Reddit. (2022). What is the explanation behind 2 H-NMR signals for naphthalene? r/OrganicChemistry. Retrieved from [Link]

-

Exner, O., & Böhm, S. (2004). How Do Ring Currents Affect 1H NMR Chemical Shifts? The Journal of Organic Chemistry, 69(25), 8721-8726. Retrieved from [Link]

-

D'Souza, L. J., & Zunic, V. B. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(3), 500. Retrieved from [Link]

-

Fruchier, A., & Elguero, J. (1978). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(1), 17-21. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2017). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate. Retrieved from [Link]

-

Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2062. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Monaco, S., & Zanasi, R. (2009). Understanding the ring current effects on magnetic shielding of hydrogen and carbon nuclei in naphthalene and anthracene. Journal of Computational Chemistry, 30(4), 551-564. Retrieved from [Link]

-

Chigurupati, S., et al. (2016). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Bioorganic & Medicinal Chemistry Letters, 26(1), 253-258. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. UCL. Retrieved from [Link]

-

Krivdin, L. B. (2021). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Molecules, 26(11), 3233. Retrieved from [Link]

-

Mag-Tools. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Samanta, S., et al. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molecules, 23(12), 3122. Retrieved from [Link]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 6. icmol.es [icmol.es]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of 3-(Naphthalen-2-yl)-1H-pyrazole

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the contemporary scientist, mass spectrometry (MS) stands out for its unparalleled sensitivity and its capacity to provide profound structural insights from minimal sample quantities. This guide is dedicated to the mass spectrometric analysis of 3-(naphthalen-2-yl)-1H-pyrazole, a heterocyclic compound of interest due to the prevalence of both pyrazole and naphthalene moieties in pharmacologically active molecules.[1][2] This document is crafted for researchers, scientists, and drug development professionals, providing a blend of foundational principles and actionable protocols to navigate the mass spectrometric characterization of this compound.

Foundational Principles: Ionization and Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for accurate mass determination or inducing fragmentation to reveal structural details.

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, invaluable for structural confirmation and library matching. For aromatic and heterocyclic compounds like 3-(naphthalen-2-yl)-1H-pyrazole, EI is expected to produce a rich fragmentation pattern.[4]

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged aerosol. ESI is particularly suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, yielding a clear indication of the molecular weight.[5] Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce controlled fragmentation and obtain structural information.

The subsequent fragmentation of the molecular ion is not a random process. It follows well-established chemical principles, governed by the relative stability of the resulting carbocations and radical cations. The analysis of these fragmentation pathways is the cornerstone of structural elucidation by mass spectrometry.

Predicted Mass Spectral Behavior of 3-(Naphthalen-2-yl)-1H-pyrazole

The fragmentation of 3-(naphthalen-2-yl)-1H-pyrazole is anticipated to be a composite of the characteristic fragmentation patterns of its constituent pyrazole and naphthalene rings.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺˙) is expected to be prominent due to the aromatic nature of the compound. The fragmentation cascade will likely proceed through several key pathways:

-

Loss of HCN: A hallmark of pyrazole fragmentation, involving the cleavage of the heterocyclic ring.[6]

-

Loss of N₂: Another characteristic fragmentation of the pyrazole moiety, leading to the formation of a cyclopropenyl-like cation.[6]

-

Cleavage of the C-C bond between the rings: This would result in the formation of naphthalenyl and pyrazolyl cations.

-

Fragmentation of the Naphthalene Moiety: The naphthalene ring itself is quite stable, but can lose acetylene (C₂H₂) units at higher energies.[7]

Proposed EI Fragmentation Scheme

Caption: Predicted EI fragmentation pathway of 3-(naphthalen-2-yl)-1H-pyrazole.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In positive-ion ESI, 3-(naphthalen-2-yl)-1H-pyrazole is expected to readily form a protonated molecule, [M+H]⁺, at m/z 195. A similar substituted pyrazole has been shown to produce a prominent [M+H]⁺ ion under high-resolution mass spectrometry (HRMS) conditions.[8] Collision-induced dissociation (CID) in an MS/MS experiment would then be used to fragment this precursor ion. The fragmentation would likely involve similar losses as in EI, but originating from an even-electron species.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific instrumentation available.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3-(naphthalen-2-yl)-1H-pyrazole in a suitable solvent such as methanol or acetonitrile.

-

Working Solution for GC-MS (EI): Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Working Solution for LC-MS (ESI): Dilute the stock solution to a final concentration of 0.1-1 µg/mL with the mobile phase to be used for the analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Workflow for GC-MS Analysis

Caption: Step-by-step workflow for GC-MS analysis with Electron Ionization.

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Column: A non-polar column such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent is recommended.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Injection Volume: 5 µL

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Scan Range: m/z 50-500

-

For MS/MS: Select the [M+H]⁺ ion (m/z 195) as the precursor and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

Data Interpretation and Expected Results

Analysis of the EI Mass Spectrum

The resulting total ion chromatogram (TIC) from the GC-MS analysis should show a sharp peak for 3-(naphthalen-2-yl)-1H-pyrazole. The mass spectrum extracted from this peak should exhibit the following features:

-

Molecular Ion (M⁺˙): A strong peak at m/z 194.

-

Key Fragments: A series of fragment ions corresponding to the losses outlined in the proposed fragmentation scheme.

Analysis of the ESI Mass Spectrum

The LC-MS analysis will primarily be used to confirm the molecular weight. The ESI mass spectrum should be dominated by the protonated molecule [M+H]⁺ at m/z 195. The MS/MS spectrum of this ion will provide structural confirmation.

Summary of Predicted Key Ions

| m/z | Proposed Ion | Ionization Mode | Notes |

| 194 | [C₁₃H₁₀N₂]⁺˙ | EI | Molecular Ion |

| 195 | [C₁₃H₁₁N₂]⁺ | ESI | Protonated Molecule [M+H]⁺ |

| 167 | [C₁₂H₉N]⁺˙ | EI, ESI (MS/MS) | Loss of HCN from the molecular ion |

| 140 | [C₁₁H₈]⁺˙ | EI, ESI (MS/MS) | Subsequent loss of HCN |

| 127 | [C₁₀H₇]⁺ | EI, ESI (MS/MS) | Naphthalenyl cation |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of both hard (EI) and soft (ESI) ionization techniques provides a dual-pronged approach to structural confirmation. The accurate mass measurement obtained via ESI-TOF or Orbitrap MS can confirm the elemental composition, while the reproducible fragmentation pattern from EI serves as a structural fingerprint. Consistency between the fragmentation observed in EI and ESI-MS/MS would lend high confidence to the structural assignment.

Conclusion

The mass spectrometric analysis of 3-(naphthalen-2-yl)-1H-pyrazole is a tractable challenge that can be approached with a systematic application of established analytical principles. By leveraging the complementary nature of different ionization techniques and understanding the predictable fragmentation patterns of the pyrazole and naphthalene moieties, researchers can confidently elucidate and confirm the structure of this and related molecules. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics.

References

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]

-

MassBank. (2019). Naphthalene. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021, M1197. [Link]

-

PubChem. (n.d.). 3-naphthalen-2-yl-1H-thieno[3,4-c]pyrazole. [Link]

-

ResearchGate. (2023). Mass spectra of products and fragments from naphthalene formed in...[Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Aromatic Compounds. [Link]

-

Gomaa, A. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 235. [Link]

-

Deshmukh, M. B., et al. (2010). Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. Rasayan Journal of Chemistry, 3(4), 654-658. [Link]

-

Poplawski, J., et al. (2000). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. European Journal of Organic Chemistry, 2000(17), 3025-3029. [Link]

-

Dass, C. (2001). Electron Ionization Mass Spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.3. [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. massbank.eu [massbank.eu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 3-(naphthalen-2-yl)-1H-pyrazole (CAS No: 150433-20-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

The confluence of the pyrazole scaffold, a privileged structure in medicinal chemistry, with the lipophilic naphthalene moiety presents a compelling architectural motif for modern drug discovery.[1] This guide delves into the core scientific principles underpinning 3-(naphthalen-2-yl)-1H-pyrazole, a molecule positioned at the intersection of anti-inflammatory, analgesic, and oncological research. Our objective is to provide not merely a recitation of facts, but a cohesive narrative that elucidates the rationale behind its synthesis, explores its mechanistic underpinnings, and provides actionable protocols for its investigation. This document is crafted to serve as a technical resource for seasoned researchers and a foundational text for scientists entering this exciting field of study.

Molecular Overview and Physicochemical Properties

3-(naphthalen-2-yl)-1H-pyrazole is a heterocyclic aromatic compound with the chemical formula C₁₃H₁₀N₂. The structure features a five-membered pyrazole ring attached to a naphthalene bicyclic system at the 3-position. The presence of the naphthalene group significantly increases the molecule's lipophilicity, a critical factor influencing its pharmacokinetic profile, including absorption and distribution.[2]

| Property | Value | Source |

| CAS Number | 150433-20-8 | Internal |

| Molecular Formula | C₁₃H₁₀N₂ | Internal |

| Molecular Weight | 194.23 g/mol | Internal |

| pKa | ~2.5 (Predicted for pyrazole) | [2] |

| LogP | (Predicted to be >3) | Inferred from structure |

| Appearance | (Expected to be a solid) | Inferred from related compounds |

The pyrazole ring possesses two nitrogen atoms, one of which is basic, though significantly less so than imidazole due to the inductive effect of the adjacent nitrogen.[2] This weakly basic nature can be crucial for its interaction with biological targets. The NH proton of the pyrazole moiety is also implicated in the antioxidant activity of this class of compounds.[3]

Synthesis of 3-(naphthalen-2-yl)-1H-pyrazole: A Rationale-Driven Protocol

The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole is most effectively achieved through a well-established pathway involving the cyclization of an α,β-unsaturated ketone (chalcone) with hydrazine. This method is favored for its reliability and relatively high yields.

Synthetic Strategy: A Two-Step Approach

The logical flow of the synthesis begins with the construction of the carbon backbone via a Claisen-Schmidt condensation to form the chalcone, followed by the heterocyclic ring formation.

Caption: Synthetic workflow for 3-(naphthalen-2-yl)-1H-pyrazole.

Step 1: Synthesis of 1,3-di(naphthalen-2-yl)prop-2-en-1-one (Naphthalene Chalcone)

The initial step involves a base-catalyzed Claisen-Schmidt condensation between 2-acetylnaphthalene and 2-naphthaldehyde. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, dissolve 2-acetylnaphthalene (1 equivalent) and 2-naphthaldehyde (1 equivalent) in ethanol.

-

Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar spot corresponding to the chalcone.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water until neutral, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-(naphthalen-2-yl)-1H-pyrazole

The pyrazole ring is formed by the reaction of the synthesized chalcone with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

-

Reaction Setup: Dissolve the chalcone from Step 1 (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.[4]

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the crude solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(naphthalen-2-yl)-1H-pyrazole.

Spectroscopic Characterization

The identity and purity of the synthesized 3-(naphthalen-2-yl)-1H-pyrazole should be confirmed by a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:[3][5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene and pyrazole protons. The pyrazole CH protons will appear as distinct doublets or singlets in the aromatic region. The NH proton of the pyrazole will likely appear as a broad singlet, and its chemical shift may be concentration-dependent. The naphthalene protons will exhibit a complex multiplet pattern in the aromatic region.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the naphthalene and pyrazole rings. The chemical shifts of the pyrazole carbons are characteristic, with C3, C4, and C5 appearing in the range of approximately 100-150 ppm.

-

IR Spectroscopy: The IR spectrum should display a characteristic N-H stretching band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.23 g/mol ).

Biological Activities and Potential Therapeutic Applications

The hybrid structure of 3-(naphthalen-2-yl)-1H-pyrazole suggests a range of potential biological activities, making it a molecule of interest for drug development.

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX)

A significant body of research points to pyrazole derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[6] The structural features of many non-steroidal anti-inflammatory drugs (NSAIDs) include a diaryl heterocyclic core, a motif present in 3-(naphthalen-2-yl)-1H-pyrazole.

Mechanism of Action:

It is hypothesized that 3-(naphthalen-2-yl)-1H-pyrazole can selectively bind to the active site of the COX-2 enzyme, inhibiting the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The naphthalene moiety can engage in hydrophobic interactions within the enzyme's active site, while the pyrazole ring may form hydrogen bonds with key amino acid residues.

Caption: Proposed mechanism of COX-2 inhibition.

In Vitro Assay Protocol: COX-1/COX-2 Inhibition Assay

-

Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical) that measures the peroxidase activity of COX.

-

Compound Preparation: Prepare a stock solution of 3-(naphthalen-2-yl)-1H-pyrazole in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure: Follow the manufacturer's protocol, which typically involves incubating the COX-1 and COX-2 enzymes with the test compound and a heme cofactor, followed by the addition of arachidonic acid to initiate the reaction.

-

Data Analysis: Measure the absorbance or fluorescence of the product and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Anticancer Activity: Potential Mechanisms

Naphthalene and pyrazole moieties are present in numerous compounds with demonstrated anticancer activity.[7][8] The proposed mechanisms of action are diverse and may include:

-

Inhibition of Protein Kinases: Naphthalene-linked pyrazoline-thiazole hybrids have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key kinases in cancer cell proliferation and survival.[9]

-

Induction of Apoptosis: Some pyrazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of pro-apoptotic proteins like Bax and the activation of caspases.

-

Antioxidant and Pro-oxidant Effects: While the pyrazole NH proton can confer antioxidant properties, some naphthalene derivatives can also induce oxidative stress, leading to preferential killing of cancer cells.[7]

In Vitro Assay Protocol: Cytotoxicity Screening (MTT or SRB Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of 3-(naphthalen-2-yl)-1H-pyrazole for a specified period (e.g., 48-72 hours).

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring absorbance.

-

SRB Assay: Fix the cells with trichloroacetic acid and stain with sulforhodamine B. The amount of bound dye is proportional to the cell number and can be measured by absorbance.[7]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Antioxidant Activity

The NH proton of the pyrazole ring is believed to contribute to the radical scavenging properties of this class of compounds.[3] This activity can be evaluated using standard in vitro assays.

In Vitro Assay Protocol: DPPH Radical Scavenging Assay

-

Assay Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color fades.

-

Procedure: Prepare different concentrations of 3-(naphthalen-2-yl)-1H-pyrazole and mix with a solution of DPPH in methanol.

-

Measurement: After a set incubation period, measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or a similar standard should be used as a positive control.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of 3-(naphthalen-2-yl)-1H-pyrazole are crucial for its potential as a therapeutic agent.

-

Absorption and Distribution: The high lipophilicity conferred by the naphthalene ring suggests good absorption after oral administration and wide distribution in the body.[10]

-

Metabolism: Metabolism is expected to occur primarily in the liver, mediated by cytochrome P450 enzymes.[10] Potential metabolic pathways include hydroxylation of the naphthalene ring, followed by conjugation with glucuronic acid or sulfate for excretion.

-

Excretion: The metabolites are likely to be excreted primarily in the urine.[10]

In silico tools can be employed to predict the ADME properties and assess the drug-likeness of the molecule based on parameters such as Lipinski's rule of five.

Future Directions and Conclusion

3-(naphthalen-2-yl)-1H-pyrazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain, and oncology. The synthetic route is well-defined, and the predicted biological activities are supported by a strong body of literature on related compounds.

Future research should focus on:

-

In-depth Biological Evaluation: Comprehensive in vivo studies are needed to validate the anti-inflammatory, analgesic, and anticancer activities and to assess the therapeutic window.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for its rational development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives with substitutions on the naphthalene and pyrazole rings will help to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of the ADME and toxicity profiles is essential for advancing this compound towards clinical development.

References

-

Ali, S. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 847-861. [Link]

-

Pol, S., Kumar, N., & Sharma, S. (2025). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin-Dependent Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(3), 181-195. [Link]

-

Mohammed, E. R., et al. (2024). Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. Bioorganic Chemistry, 148, 107372. [Link]

-

Bhandarkar, S. E. (2014). Synthesis and Characterization of 3-(1-hydroxy naphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Oriental Journal of Chemistry, 30(1), 361-363. [Link]

- Shelke, S. N. (n.d.). Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. Asian Journal of Chemistry.

- Gouda, M. A., et al. (2023). Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. ChemistrySelect, 8(44), e202303254.

- Kumar, V., & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2322-2331.

- Gomaa, A. M., & Ali, M. M. (2023). Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents. Chemistry & Biodiversity, 20(1), e202200898.

- Lévai, A., & Jekő, J. (2007). Synthesis of chromone-related pyrazole compounds. Arkivoc, 2007(15), 117-130.

- Ningaiah, S., et al. (2013). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Indian Journal of Chemistry - Section B, 52B(8), 1064-1068.

- Çiftçi, H., et al. (2024). New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors. Turkish Journal of Chemistry, 48(4), 857-867.

- Wang, S., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805.

- Chan, F. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Journal of Clinical & Experimental Pharmacology, 13(2), 361.

- Eldehna, W. M., et al. (2022). Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity. Scientific Reports, 12(1), 12821.

- Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function.

- Mohamed, M. F. A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335.

- Wang, L., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 48, 128258.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. orientjchem.org [orientjchem.org]

- 6. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

The Therapeutic Potential of 3-(Naphthalen-2-yl)-1H-pyrazole Derivatives: A Technical Guide to Their Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of naphthalene and pyrazole scaffolds has given rise to a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of 3-(naphthalen-2-yl)-1H-pyrazole derivatives, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. We delve into their notable anticancer, anti-inflammatory, and antioxidant properties, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Strategic Combination of Naphthalene and Pyrazole Moieties

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The 3-(naphthalen-2-yl)-1H-pyrazole core represents a compelling example of such a hybrid design. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] Its unique structural features allow for diverse substitutions, enabling fine-tuning of its biological profile.[3]

The naphthalene moiety, a bicyclic aromatic hydrocarbon, offers a lipophilic and sterically substantial scaffold that can engage in crucial π-π stacking and hydrophobic interactions with biological targets.[4] The incorporation of a naphthalene ring into a drug candidate can enhance its binding affinity and modulate its pharmacokinetic properties.[5] The synergistic combination of these two pharmacophores in 3-(naphthalen-2-yl)-1H-pyrazole derivatives has been shown to yield compounds with potent and often multi-target biological activities, making them a fertile ground for therapeutic innovation.[5][6] This guide will systematically explore the synthesis and multifaceted biological activities of this promising class of compounds.

Synthetic Strategies: Building the 3-(Naphthalen-2-yl)-1H-pyrazole Scaffold

The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole derivatives is typically achieved through a multi-step process, with the Claisen-Schmidt condensation to form a chalcone intermediate being a common and versatile starting point. This approach allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Pathway

The most prevalent synthetic route involves two key stages: the synthesis of a chalcone intermediate followed by cyclization with a hydrazine derivative to form the pyrazole ring.[7]

Caption: General two-stage synthesis of 3-(naphthalen-2-yl)-1H-pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Chalcone Intermediate

This protocol outlines the base-catalyzed Claisen-Schmidt condensation of 2-naphthaldehyde with a substituted acetophenone to yield a chalcone intermediate.

Materials:

-

2-Naphthaldehyde

-

Substituted acetophenone (e.g., 4-methoxyacetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (1 mmol) and 2-naphthaldehyde (1 mmol) in ethanol (10-20 mL) with stirring.

-

To this solution, add a catalytic amount of aqueous NaOH or KOH pellets and continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Stir the reaction mixture for a period ranging from 30 minutes to 8 hours at room temperature, or until a precipitate forms.

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

If a precipitate has not formed, neutralize the mixture with 1N HCl.

-

Collect the solid product by filtration, wash it with water to remove excess base, and then dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the purified product.[7][8]

Detailed Experimental Protocol: Synthesis of the Pyrazole Derivative

This protocol describes the cyclocondensation of the chalcone intermediate with hydrazine hydrate to form the pyrazoline, which can then be oxidized to the corresponding pyrazole.

Materials:

-

Chalcone intermediate

-

Ethanol or 1,4-dioxane

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Glacial acetic acid (catalyst)

-

Iodine (for oxidation, optional)

-

Dimethyl sulfoxide (DMSO) (for oxidation, optional)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[7]

-

Add hydrazine hydrate (1-1.25 mmol) to the solution.[7]

-

Add a few drops of glacial acetic acid as a catalyst.[7]

-

Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[7]

-

Monitor the reaction progress using TLC.[7]

-

After completion, cool the reaction mixture and pour it into ice-cold water.[7]

-

Collect the resulting solid precipitate (pyrazoline) by filtration, wash with water, and dry.[7]

-

(Optional for Pyrazole Synthesis) To a solution of the pyrazoline in DMSO, add a catalytic amount of iodine and heat the mixture. This will oxidize the pyrazoline to the corresponding pyrazole.

-

Purify the crude pyrazole derivative by recrystallization from ethanol.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 3-(naphthalen-2-yl)-1H-pyrazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often multifaceted, targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][9]

Inhibition of Key Kinases and Enzymes

Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[1][6] Small molecule inhibitors that compete with ATP for the kinase domain of EGFR are a clinically validated therapeutic strategy.[6] Several 3-(naphthalen-2-yl)-1H-pyrazole derivatives have been shown to be potent EGFR inhibitors.[9]

Caption: EGFR signaling pathway and its inhibition.

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division.[10] Disruption of microtubule dynamics is a proven anticancer strategy.[3] Certain 3-(naphthalen-2-yl)-1H-pyrazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][11]

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[2][12] Topoisomerase inhibitors trap the enzyme-DNA complex, leading to DNA strand breaks and cell death.[2][13] This mechanism of action has been identified for some pyrazole derivatives.[3]

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Some 3-(naphthalen-2-yl)-1H-pyrazole derivatives have been shown to induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). Elevated ROS can lead to oxidative stress, damage to cellular components, and activation of the intrinsic apoptotic pathway.

Quantitative Anticancer Activity

The in vitro anticancer activity of these derivatives is typically evaluated using the MTT assay, which measures cell viability.[14][15] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyl Pyrazolyl Thiazole | MCF-7 (Breast) | 10.16 | [10] |

| Naphthyl Pyrazolyl Thiazole | T47D (Breast) | 8.25 | [10] |

| Naphthyl Pyrazolyl Thiazole | MDA-MB-231 (Breast) | 4.88 | [10] |

| Pyrazole-Naphthalene | MCF-7 (Breast) | 5.75 - 150.45 | [16] |

| Pyrazole Derivative (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | |

| Fluorinated Pyrazoline | HeLa (Cervical) | 27.56 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]

-

Compound Treatment: Treat the cells with various concentrations of the 3-(naphthalen-2-yl)-1H-pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15][17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are sought after to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Many pyrazole-containing compounds are known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2][18]

COX-1 and COX-2 Inhibition

The anti-inflammatory activity of 3-(naphthalen-2-yl)-1H-pyrazole derivatives is often attributed to their ability to inhibit COX-1 and COX-2 enzymes. The selectivity for COX-2 is a desirable feature for developing safer anti-inflammatory drugs.

| Compound Class | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Isoxazole Derivative A13 | 64 | 13 | 4.63 | |

| Pyrazole Derivative | - | 0.191 µM | 1.251 | |

| Pyrazole Sulfonamide | >50 µM | 0.4 µM | >125 | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the test compounds or reference inhibitors.[20][21]

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time to monitor the rate of the peroxidase reaction.[21]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.[14][22][23]

DPPH Radical Scavenging

The antioxidant potential of 3-(naphthalen-2-yl)-1H-pyrazole derivatives has been demonstrated through their ability to scavenge DPPH radicals. The presence of the NH proton in the pyrazole ring is believed to contribute to this activity.[4]

| Compound Class | DPPH Scavenging IC50 (µg/mL) | Reference |

| Fluorinated Pyrazoline | 194.06 | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compounds

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions.[16]

-